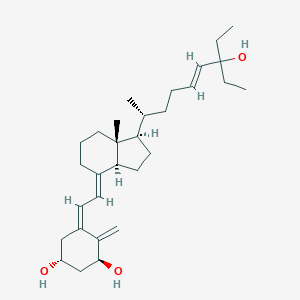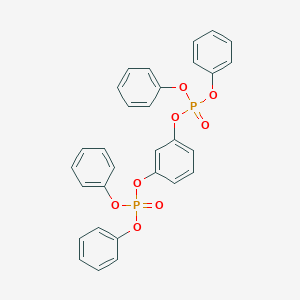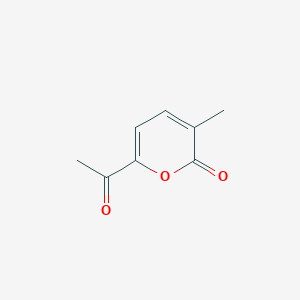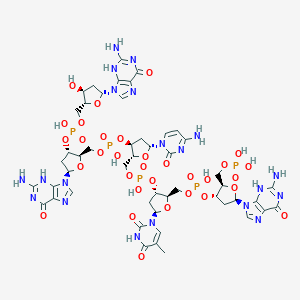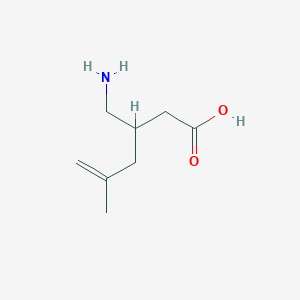
1-(Fluoromethyl)benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)benzotriazole (1-FMBT) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzotriazole derivative that contains a fluoromethyl group, which makes it a highly versatile and useful molecule for a wide range of applications. In
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)benzotriazole has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in cellular signaling and oxidative stress. The detection of ROS is important for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-(Fluoromethyl)benzotriazole involves the reaction of the fluoromethyl group with ROS, resulting in the formation of a highly fluorescent product. This reaction is highly specific, as the fluoromethyl group reacts only with ROS and not with other cellular components. The fluorescence of the product can be detected using fluorescence microscopy or spectroscopy, allowing for the visualization and quantification of ROS in cells and tissues.
Biochemische Und Physiologische Effekte
1-(Fluoromethyl)benzotriazole has been shown to have minimal toxicity and does not affect cellular viability or function. It has been used to detect ROS in a wide range of biological systems, including cells, tissues, and whole organisms. The use of 1-(Fluoromethyl)benzotriazole has led to important insights into the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Fluoromethyl)benzotriazole in lab experiments include its high specificity for ROS, its ease of use, and its compatibility with a wide range of biological systems. However, there are also some limitations to its use. For example, the fluorescence of the product may be affected by pH, temperature, and other environmental factors. Additionally, the synthesis of 1-(Fluoromethyl)benzotriazole can be time-consuming and requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Fluoromethyl)benzotriazole. One area of interest is the development of new fluorescent probes based on the structure of 1-(Fluoromethyl)benzotriazole. These probes could be used to detect other reactive species in cells and tissues, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of interest is the use of 1-(Fluoromethyl)benzotriazole in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, there is also potential for the use of 1-(Fluoromethyl)benzotriazole in environmental monitoring and detection of pollutants.
Conclusion
In conclusion, 1-(Fluoromethyl)benzotriazole is a highly versatile and useful molecule for a wide range of scientific research applications. Its high specificity for ROS, ease of use, and compatibility with a wide range of biological systems make it an important tool for understanding the role of ROS in various diseases. While there are some limitations to its use, the potential future directions for research on 1-(Fluoromethyl)benzotriazole are numerous and exciting.
Synthesemethoden
The synthesis of 1-(Fluoromethyl)benzotriazole involves the reaction of 1H-benzotriazole with chlorodifluoromethane in the presence of a base catalyst. This reaction results in the formation of 1-(Fluoromethyl)benzotriazole, which is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. The purity of the compound can be improved through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
158607-43-3 |
|---|---|
Produktname |
1-(Fluoromethyl)benzotriazole |
Molekularformel |
C7H6FN3 |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
1-(fluoromethyl)benzotriazole |
InChI |
InChI=1S/C7H6FN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 |
InChI-Schlüssel |
YKLFNMWOERVUEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CF |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CF |
Synonyme |
1H-Benzotriazole,1-(fluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





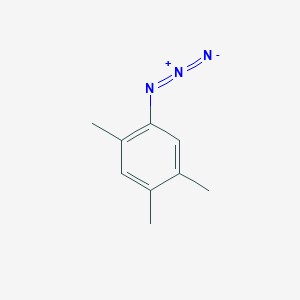
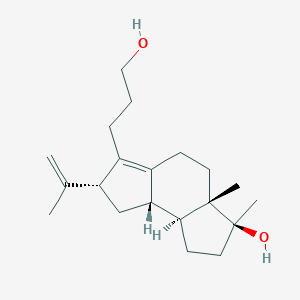
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
